molecular formula C18H21N3O4S B11663590 4-(azepan-1-ylsulfonyl)-N'-[(Z)-furan-2-ylmethylidene]benzohydrazide

4-(azepan-1-ylsulfonyl)-N'-[(Z)-furan-2-ylmethylidene]benzohydrazide

Cat. No.: B11663590
M. Wt: 375.4 g/mol
InChI Key: IPRZEGKJODFWIH-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(AZEPANE-1-SULFONYL)-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a combination of azepane, sulfonyl, furan, and benzohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-SULFONYL)-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(azepane-1-sulfonyl)benzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with furan-2-carbaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-SULFONYL)-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazide group can produce corresponding amines.

Scientific Research Applications

4-(AZEPANE-1-SULFONYL)-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-SULFONYL)-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(AZEPANE-1-SULFONYL)-BENZOIC ACID: Shares the azepane and sulfonyl groups but lacks the furan and hydrazide components.

    FURAN-2-CARBALDEHYDE: Contains the furan ring but lacks the azepane, sulfonyl, and hydrazide groups.

Uniqueness

4-(AZEPANE-1-SULFONYL)-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[(Z)-furan-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C18H21N3O4S/c22-18(20-19-14-16-6-5-13-25-16)15-7-9-17(10-8-15)26(23,24)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,22)/b19-14-

InChI Key

IPRZEGKJODFWIH-RGEXLXHISA-N

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C\C3=CC=CO3

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.